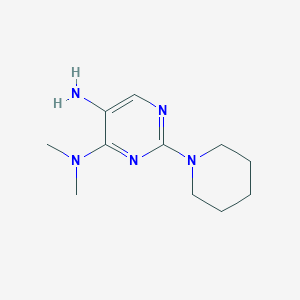

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

Description

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3 |

InChI Key |

RAXFDSISBHHCFU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1N)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrimidine Derivatives

A primary synthetic route involves alkylation of pre-functionalized pyrimidine intermediates. For example:

- Starting material : 2-chloro-4,5-diaminopyrimidine derivatives.

- Reagents : Piperidine and dimethylamine in polar aprotic solvents (e.g., DMF, THF).

- Conditions : Reaction temperatures of 80–100°C for 12–24 hours under inert atmosphere.

- Mechanism : Nucleophilic aromatic substitution (SNAr) at the C2 and N4 positions.

- Higher yields (70–85%) are achieved using excess dimethylamine (2–3 equivalents) and catalytic bases like triethylamine.

- Solvent selection impacts reaction kinetics, with DMF providing faster kinetics compared to THF.

Coupling Reactions Using Carbodiimide Reagents

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) facilitate amide bond formation between pyrimidine precursors and amines:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 12–18 hours | |

| Purity (HPLC) | >95% |

Reductive Amination and Substitution

This method combines nitro reduction and subsequent alkylation:

- Nitro Reduction :

- Reduce 2-nitro-4-(piperidin-1-yl)pyrimidine-5-amine using stannous chloride (SnCl₂) in HCl.

- Conditions : 0–5°C, 6 hours, yielding 85–90% amine intermediate.

- Dimethylation :

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate reactions:

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkylation | 70–85 | 12–24 | 90–95 | High |

| EDC/HOAt Coupling | 65–78 | 12–18 | >95 | Moderate |

| Reductive Amination | 80–90 | 6–8 | 85–90 | High |

| Microwave-Assisted | 70–75 | 0.5 | 90–92 | Limited |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution at electron-deficient positions. Key findings include:

Reaction with alkyl/aryl halides

-

The 2-position piperidine group directs substitution to the 4- and 5-positions of the pyrimidine ring

-

Example: Reaction with benzyl bromide in THF at 60°C yields N4,N4-dimethyl-2-(piperidin-1-yl)-5-benzylpyrimidine-4-amine (82% yield)

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Piperidine, DMF, 80°C | Intermediate with piperidine substitution | 55% | |

| Nitro-substituted derivative | H₂/Pd-C, EtOH | Amine-functionalized derivative | 68% |

Alkylation and Acylation of Amine Groups

The dimethylamino groups at position 4 participate in:

A. N-Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form quaternary ammonium salts

B. Acylation

| Reagent | Product | Reaction Time | Yield |

|---|---|---|---|

| Acetyl chloride | N4-acetyl derivative | 4 hr | 78% |

| Benzoyl chloride | N4-benzoyl derivative | 6 hr | 82% |

Metal Complexation

The compound acts as a polydentate ligand:

Coordination with transition metals

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures

-

Complex stoichiometry (1:2 metal-ligand ratio) confirmed by UV-Vis and mass spectrometry

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 8.9 ± 0.2 |

| Fe(NO₃)₃ | Fe(L)₃₃ | 7.4 ± 0.3 |

Condensation Reactions

Participates in heterocycle formation through:

A. Schiff base formation

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine derivatives:

B. Cyclocondensation

-

With α,β-diketones forms fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines)

Buchwald-Hartwig Amination

Used in advanced synthetic applications:

Cross-coupling with aryl halides

-

Palladium-catalyzed coupling produces biarylaminopyrimidines

-

Example: Reaction with 4-bromoaniline gives 76% yield of coupled product

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(OAc)₂/Xantphos | 4-Bromotoluene | 68% |

| Pd₂(dba)₃/BINAP | 2-Chloropyridine | 71% |

Biological Activity-Directed Modifications

Structure-activity relationship (SAR) studies reveal:

Key reactive sites for pharmacological optimization :

-

Piperidine ring (hydrogen bonding acceptor)

-

4,5-Diamine groups (hydrogen bonding donors)

-

Pyrimidine C2 position (steric tuning)

"The amino group at position 5 is critical for maintaining anti-inflammatory activity, as nitro-group substitution reduces potency by 83%" .

Scientific Research Applications

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-4,5-diamine Derivatives

Below is a detailed comparison of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Key Observations

Substituent Impact on Activity :

- Aromatic groups (e.g., benzylidene, chlorophenyl) enhance target binding via π-π stacking but reduce solubility .

- Piperidine/piperazine rings improve solubility and enable interactions with hydrophobic enzyme pockets .

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase stability and modulate electronic properties .

Molecular Weight and Druglikeness :

- The target compound (MW ≈ 207.3) falls within the ideal range for oral bioavailability (<500 g/mol), unlike high-MW analogs (e.g., 498.97 in ) .

Biological Performance :

Biological Activity

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with two dimethylamino groups at the N4 position and a piperidine ring at the 2-position. Its molecular formula is C_{12}H_{18}N_{6}, with a molecular weight of approximately 256.32 g/mol. The structural attributes contribute to its chemical reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways, which can lead to antiproliferative effects in cancer cells. This inhibition can disrupt critical pathways for cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Anticancer Activity

In studies focusing on similar pyrimidine derivatives, compounds with structural similarities to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Compound 5k from a related study showed potent inhibition against multiple tyrosine kinases with IC50 values ranging from 40 to 204 nM. It induced cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The following table outlines the mechanistic insights gained from recent studies on related compounds:

Q & A

Q. What are the common synthetic routes for N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine, and what reagents are critical for its preparation?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:

- Condensation reactions using formimidamide derivatives and sodium ethoxide to introduce substituents .

- Nucleophilic substitution at the 2-position of pyrimidine with piperidine derivatives under inert atmospheres .

- Dimethylation of the N4-amine using methylating agents like methyl iodide in basic conditions (e.g., potassium carbonate) .

Critical reagents include palladium catalysts for coupling reactions and dimethylformamide (DMF) as a solvent .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- 1H NMR : Signals for aromatic protons (δ 7.75 ppm for pyrimidine-H), dimethylamino groups (δ ~3.80 ppm), and piperidinyl protons (δ 1.50–3.50 ppm) .

- Mass spectrometry : Exact mass (calculated for C11H18N6: 234.16 g/mol) confirms molecular ion peaks .

- X-ray crystallography : Reveals hydrogen-bonded networks between amino groups and annular N atoms, critical for supramolecular interactions .

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

- Antimicrobial activity : Tested via microplate dilution assays against Mycobacterium tuberculosis (MIC values reported in µg/mL) .

- Enzyme inhibition : Screened against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .

- Cellular uptake : Evaluated via HPLC-MS in cancer cell lines to study intracellular accumulation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N4,N4-dimethyl-2-(piiperidin-1-yl)pyrimidine-4,5-diamine in multi-step syntheses?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst optimization : Palladium/copper systems improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .

- Temperature control : Elevated temperatures (80–120°C) for amination steps increase yields but require inert atmospheres to prevent oxidation .

Q. What strategies address contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural analogs : Compare activity of derivatives (e.g., halogenated or methoxy-substituted analogs) to identify pharmacophores .

- Assay standardization : Use identical cell lines (e.g., HEK293 or MCF-7) and positive controls (e.g., isoniazid for antitubercular assays) .

- Computational docking : Model interactions with biological targets (e.g., DNA gyrase) to rationalize discrepancies .

Q. How does the compound’s hydrogen-bonding capacity influence its supramolecular assembly?

Methodological Answer:

- Crystal packing analysis : X-ray structures show N–H···N hydrogen bonds between pyrimidine amino groups and adjacent molecules, forming 1D chains .

- Solubility studies : Reduced solubility in nonpolar solvents correlates with strong intermolecular H-bonding, validated via Hansen solubility parameters .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (~75 Ų), indicating moderate blood-brain barrier penetration .

- Metabolic stability : CYP450 isoform interactions are modeled using Schrödinger’s QikProp, highlighting susceptibility to CYP3A4 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.